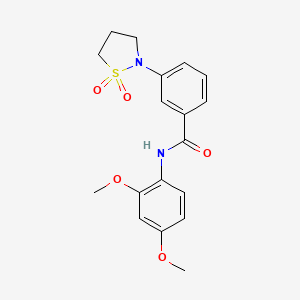

N-(2,4-dimethoxyphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-15-7-8-16(17(12-15)25-2)19-18(21)13-5-3-6-14(11-13)20-9-4-10-26(20,22)23/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXJIVSLEASTFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 376.4 g/mol. Its structure features a benzamide moiety linked to a 1,1-dioxidoisothiazolidin-2-yl group, which contributes to its chemical reactivity and potential bioactivity. The presence of dimethoxy groups enhances solubility and may influence biological interactions .

Research indicates that compounds with similar structural characteristics may exhibit various mechanisms of action, including:

- Enzyme Inhibition : Compounds like this compound could inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties against oxidative stress and neurotoxicity induced by amyloid-beta (Aβ) peptides .

In Vitro Studies

In vitro evaluations have shown that derivatives of benzamide compounds can exhibit significant inhibitory effects on AChE and BChE, with IC50 values indicating potency in enzyme inhibition. For instance, related compounds demonstrated IC50 values ranging from 5.18 to 5.22 µM against BChE .

Case Studies

A notable case study assessed the neuroprotective effects of compounds structurally related to this compound. In this study, compounds were tested on SH-SY5Y neuronal cells exposed to H₂O₂ and Aβ. Results indicated that certain derivatives significantly reduced cytotoxicity, suggesting potential therapeutic applications in neurodegenerative disorders .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of related compounds:

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Dimethoxy groups enhance solubility | Potential AChE/BChE inhibitor | TBD |

| N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-4-methylphenyl)acetamide | Acetamide group instead of benzamide | Varying pharmacological properties | TBD |

| N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-3-nitrophenyl)benzamide | Nitro group addition | Potentially altered biological activity | TBD |

Future Directions

The exploration of this compound should focus on:

- Detailed Pharmacological Studies : Comprehensive studies on its pharmacokinetics and pharmacodynamics are necessary to establish its therapeutic potential.

- Clinical Trials : If preclinical studies yield promising results, advancing to clinical trials will be crucial for evaluating safety and efficacy in humans.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide exhibit antimicrobial properties. For example, studies on related isothiazolidine derivatives have shown effectiveness against various bacteria and fungi, suggesting that this compound may also possess similar activities due to its structural features .

Anti-inflammatory Properties

Isothiazolidine derivatives have been investigated for their anti-inflammatory effects. A study highlighted that certain modifications in the isothiazolidine ring can enhance anti-inflammatory activity, indicating that this compound could be a candidate for further exploration in treating inflammatory diseases .

Agricultural Science

Insecticidal Activity

Research has demonstrated that compounds with isothiazolidine structures can act as chitin synthesis inhibitors in insects. This mechanism is crucial for developing new insecticides that target pest species such as Chilo suppressalis. The potential of this compound as an insecticide warrants investigation to assess its efficacy and safety .

Materials Science

Polymer Chemistry

The incorporation of isothiazolidine derivatives into polymer matrices has been studied for enhancing material properties. The unique chemical structure of this compound may provide improved thermal stability and mechanical strength when used in composite materials .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of isothiazolidine compounds demonstrated varying degrees of antimicrobial activity against E. coli and S. aureus. The results indicated that modifications at the phenyl ring significantly influenced activity levels. This suggests that this compound could be optimized for enhanced efficacy through structural modifications.

Case Study 2: Insecticide Development

In a comparative study of several chitin synthesis inhibitors, the effectiveness of different compounds was assessed based on their IC50 values against Chilo suppressalis. The findings revealed that compounds with similar structures to this compound showed promising results, leading to further investigations into their potential as environmentally friendly insecticides.

Comparison with Similar Compounds

N-(2,4-Dinitrophenyl)-3-(Benzimidazole-Thioacetamido)benzamide (W1)

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Structure : Contains a 3-methylbenzamide core with a hydroxy-dimethylalkyl chain.

- Application : Functions as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization, highlighting the role of hydroxyl and alkyl groups in coordination chemistry .

- Key Difference: The absence of a heterocyclic ring in this compound limits its utility in biological targeting compared to the isothiazolidinone dioxide in the target molecule.

Heterocyclic Modifications

N'-(Substituted Benzylidene)-4-(5-Methylbenzimidazol-2-yl)benzohydrazides (3a–3b)

- Structure : Incorporates a benzimidazole ring and hydrazide linkage.

- Synthesis : Multi-step route involving condensation with substituted benzaldehydes, emphasizing the versatility of benzimidazole derivatives in drug design .

- Key Difference: The hydrazide group in 3a–3b may confer different metabolic stability compared to the sulfone-containing isothiazolidinone in the target compound.

N-(Benzothiazole-2-yl)-3-(2,4-Dimethoxyphenyl)acrylamide

- Structure : Substitutes the benzamide core with an acrylamide linker and benzothiazole ring.

- Activity: Benzothiazoles are known for antitumor and antimicrobial activities due to their planar aromatic systems and ability to inhibit kinases .

- Key Difference: The acrylamide spacer in this compound may enhance conformational flexibility compared to the rigid isothiazolidinone dioxide ring in the target molecule.

Functional Group Contributions to Bioactivity

N-(2-Aminoethyl)-2,4-Dichloro-N-Substituted Benzamides (12–17)

- Structure: Features a 2,4-dichlorobenzamide core and aminoethyl side chains.

- Activity: High yields (54–98%) and potent Trypanosoma brucei inhibition, likely due to the chloro groups’ electron-withdrawing effects and the aminoethyl moiety’s basicity .

- Key Difference : The dichloro substituents may improve parasiticidal activity but reduce metabolic stability relative to the dimethoxy groups in the target compound.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Includes a dimethoxyphenethyl group linked to benzamide.

- Application : The dimethoxy groups enhance lipophilicity and receptor binding, as seen in dopamine receptor ligands .

- Key Difference: The ethyl spacer in Rip-B may reduce steric hindrance compared to the isothiazolidinone ring, affecting target engagement.

Q & A

Q. Example Data from Analogous Compounds :

| Technique | Observed Feature | Reference |

|---|---|---|

| 1H NMR | Aromatic protons at δ 7.2–8.1 ppm | |

| X-ray | Centrosymmetric dimers via N–H⋯N bonds |

How can computational methods predict the compound’s reactivity and intermolecular interactions in biological systems?

Category: Advanced (Mechanistic/Computational Analysis)

Answer:

Density Functional Theory (DFT) :

- Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Simulate hydrogen-bonding propensity with target enzymes (e.g., PFOR inhibition via amide anion interactions) .

Molecular Docking :

- Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450 or microbial targets) .

Molecular Dynamics (MD) :

- Simulate stability in aqueous vs. lipid membranes to assess bioavailability.

Case Study :

In nitazoxanide derivatives, DFT predicted amide anion formation critical for enzyme inhibition . Similar approaches can guide SAR studies for the title compound.

What experimental strategies resolve contradictions in biological activity data across different assays?

Category: Advanced (Data Contradiction Analysis)

Answer:

Dose-Response Curves : Compare IC50 values in enzyme inhibition vs. cell-based assays to identify off-target effects.

Metabolic Stability Testing :

- Use liver microsomes to assess degradation rates (e.g., CYP450-mediated oxidation of methoxy groups) .

Proteomic Profiling :

- Employ affinity chromatography or pull-down assays to confirm direct vs. indirect targets.

Example :

Discrepancies in antimicrobial activity may arise from differential membrane permeability, which can be tested via logP measurements or efflux pump inhibition assays .

How do reaction conditions influence the formation of byproducts like benzimidazoles versus amides in related compounds?

Category: Advanced (Reaction Mechanism)

Answer:

Acid vs. Base Conditions :

- Acyl Chlorides + Amines (Base) : Favor amide formation (e.g., pyridine neutralizes HCl, driving reaction forward) .

- Acidic Conditions (PPA/Toluene) : Promote cyclization to benzimidazoles via dehydration .

Temperature Control :

Key Insight :

In the synthesis of N-(3-methylphenyl)benzamide derivatives, excess acyl chloride and low temperatures minimized benzimidazole byproducts .

What biochemical assays are suitable for evaluating this compound’s enzyme inhibition potential?

Category: Advanced (Biochemical Assays)

Answer:

Pyruvate:Ferredoxin Oxidoreductase (PFOR) Assay :

- Measure NADH oxidation rates in anaerobic conditions (similar to nitazoxanide’s mechanism) .

Fluorescence Polarization :

- Track binding to fluorescently labeled enzyme substrates.

Isothermal Titration Calorimetry (ITC) :

- Quantify binding affinity (ΔG, ΔH) for target enzymes.

Q. Data from Analogous Compounds :

| Enzyme | IC50 (µM) | Assay Type | Reference |

|---|---|---|---|

| PFOR | 0.5–2.0 | NADH oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.